molecular formula C18H22ClNO2 B1523382 4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride CAS No. 1333955-84-2

4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride

Cat. No. B1523382
M. Wt: 319.8 g/mol
InChI Key: VKSWWDZPBBIORR-UHFFFAOYSA-N
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Description

“4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS number 1333955-84-2 . It has a molecular weight of 319.83 and a molecular formula of C18H22ClNO2 .


Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is represented by the formula C18H22ClNO2 . This indicates that it contains 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Enhancing Reactivity of Hydroxyl-Bearing Molecules

Phloretic acid, a naturally occurring phenolic compound, demonstrates its utility as a renewable building block for augmenting the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, as an alternative to phenol. This application is significant in materials science, given the wide array of hydroxyl-containing compounds, showcasing a sustainable approach to modifying molecular properties for diverse applications (Acerina Trejo-Machin et al., 2017).

Model Compound for Enzyme Cofactor Study

In the context of enzymology, the synthesis of 4-n-Butylamino-5-ethyl-1,2-benzoquinone as a model compound for lysine tyrosyl quinone (LTQ) cofactor of lysyl oxidase provides insights into the structural and electronic characteristics of enzyme cofactors, contributing to the understanding of enzyme mechanisms and potential therapeutic applications (M. Mure, S. Wang, J. Klinman, 2003).

Photopolymerization Activities

The study of novel 1-chloro-4-oxy substituted thioxanthones, including their photopolymerization activities, highlights the application of such compounds in developing advanced materials through photoinitiated polymerization processes, which is crucial for various industrial applications such as coatings, adhesives, and 3D printing (N. Allen et al., 1997).

Polymer-Dispersed Liquid Crystals

The synthesis and characterization of mesogenic amines and their side chain liquid crystal polymers and copolymers demonstrate their use in producing polymer-dispersed liquid crystals, a critical technology for liquid crystal displays and other optoelectronic devices, showcasing the integration of organic synthesis and material science (L. Chien et al., 1992).

Antimicrobial Activity

The preparation of novel quinazolinone derivatives and their subsequent evaluation for antimicrobial activity exemplifies the application of organic synthesis in discovering new compounds with potential therapeutic uses, addressing the critical need for new antimicrobials in the face of rising resistance (O. M. Habib et al., 2013).

Safety And Hazards

The specific safety and hazard information for “4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride” is not provided in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(4-phenylmethoxyphenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c19-18(10-12-20-13-11-18)16-6-8-17(9-7-16)21-14-15-4-2-1-3-5-15;/h1-9H,10-14,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSWWDZPBBIORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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